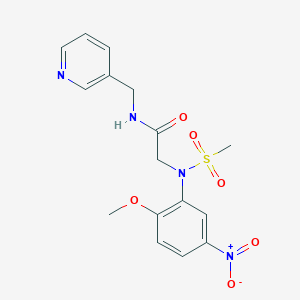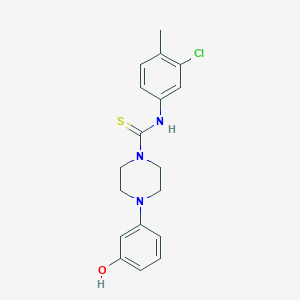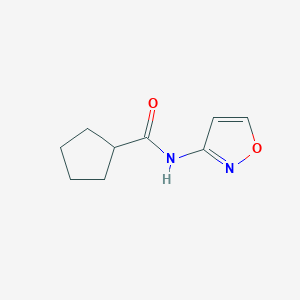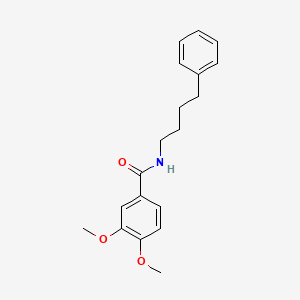![molecular formula C24H26ClNO4S2 B4626473 5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds with complex substituents like 5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, often involves multistep reactions that yield structurally diverse molecules. These synthetic pathways typically utilize key starting materials such as carboxylic acids, amides, or esters that undergo condensation reactions with thiourea or thioamide precursors under specific conditions to form the thiazolidin-4-one core structure. The synthesis process may include catalysis by acids or bases and employ protection and deprotection strategies for sensitive functional groups throughout the synthesis sequence to ensure the selectivity and yield of the desired product (Delgado et al., 2005).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is characterized by X-ray crystallography, revealing details about their conformation and intramolecular interactions. Studies have shown that these compounds often exhibit planar or near-planar geometries around the thiazolidin-4-one core, with hydrogen bonding playing a crucial role in stabilizing their molecular structure. The presence of substituents influences the overall shape and electronic distribution, affecting the molecule's reactivity and physical properties (P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidin-4-ones undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents present on the core structure. The reactivity is significantly influenced by the electronic characteristics of the substituents, which can activate or deactivate the molecule towards different types of chemical reactions. These compounds are known for their ability to form stable hydrogen-bonded dimers and participate in complex formation with metals, which can be exploited in catalysis and material science (Kandeel et al., 2001).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The introduction of various substituents affects these properties by altering intermolecular forces, such as hydrogen bonding and van der Waals interactions. Solubility in different solvents can be tailored by modifying the hydrophobic or hydrophilic nature of the substituents, making these compounds versatile for applications in different mediums (Sydorenko et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities. These compounds, including derivatives similar to the specified chemical structure, were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Research involving the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has highlighted their anti-microbial activity. The structural elucidation of these analogues and their biological efficacy offers insights into the potential applications of similar compounds in antimicrobial treatments (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).
Antimicrobial and Anticancer Properties
- A study on rhodanine-3-acetic acid derivatives showcased a range of activities against bacteria, mycobacteria, and fungi, with certain compounds demonstrating high activity against Mycobacterium tuberculosis. This research suggests the potential of structurally similar compounds in treating infectious diseases and exploring antimicrobial properties (M. Krátký, J. Vinšová, J. Stolaříková, 2017).
- The synthesis and characterization of S-alkylated and Mannich bases carrying 2-thioxoimidazolidin-4-one moiety highlighted their potential in pharmaceutical research, with a focus on their structural and chemical properties (N. Khalifa, M. Al-Omar, N. A. Mohamed, W. S. El-serwy, 2015).
Structural and Mechanistic Insights
- Investigations into the supramolecular structures of thioxothiazolidin-4-ones have provided valuable insights into their hydrogen bonding, molecular interactions, and potential as pharmaceutical agents. This research aids in understanding the molecular basis of the biological activities of compounds with similar structures (P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
Propiedades
IUPAC Name |
(5E)-5-[[3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4S2/c1-5-26-23(27)20(32-24(26)31)14-17-12-18(25)22(19(13-17)28-4)30-11-7-10-29-21-15(2)8-6-9-16(21)3/h6,8-9,12-14H,5,7,10-11H2,1-4H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAUDPGCOGZMY-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCCOC3=C(C=CC=C3C)C)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCCCOC3=C(C=CC=C3C)C)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)



![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)